molecular formula C8H16O5 B1677427 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid CAS No. 209542-49-4

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid

Cat. No.: B1677427
CAS No.: 209542-49-4
M. Wt: 192.21 g/mol
InChI Key: HFCYTEWOPOCEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is a chemical compound with the molecular formula C8H16O5 . It is also known by its IUPAC name 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid backbone with a methoxyethoxyethoxy group attached to the third carbon . The average molecular mass is 192.210 Da, and the monoisotopic mass is 192.099777 Da .


Physical and Chemical Properties Analysis

This compound is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

m-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. m-PEG3-acid acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making m-PEG3-acid a crucial component in precision medicine .

Cellular Effects

m-PEG3-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that polyethylene glycol (PEG) derivatives, including m-PEG3-acid, exhibit low cytotoxicity and high tolerability in various cell types . These properties make m-PEG3-acid suitable for use in drug delivery systems and other pharmaceutical formulations. Additionally, m-PEG3-acid has been observed to enhance the solubility and stability of conjugated molecules, thereby improving their cellular uptake and efficacy .

Molecular Mechanism

At the molecular level, m-PEG3-acid exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group of m-PEG3-acid readily reacts with primary and secondary amines under amide coupling conditions, forming stable amide bonds . This reaction increases the solubility and stability of the resulting compounds, facilitating their use in various biochemical applications. Furthermore, m-PEG3-acid’s role as a PROTAC linker involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid have been observed to change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by repeated freeze-thaw cycles . Long-term studies have shown that m-PEG3-acid maintains its efficacy in inducing protein degradation over extended periods, making it a reliable component in biochemical research . Degradation products may form over time, potentially impacting the compound’s activity and function .

Dosage Effects in Animal Models

The effects of m-PEG3-acid vary with different dosages in animal models. At low doses, m-PEG3-acid has been shown to be well-tolerated, with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

m-PEG3-acid is involved in various metabolic pathways, including lipid metabolism. Studies have shown that PEG derivatives can influence the expression of genes involved in lipid metabolism, such as Acly, Fasn, and Idh1 . m-PEG3-acid may also interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, m-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm . Additionally, m-PEG3-acid’s ability to form stable conjugates with biomolecules enhances its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of m-PEG3-acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may also direct m-PEG3-acid to specific organelles, further influencing its activity and function .

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCYTEWOPOCEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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